molecular formula C21H17N3O4S B2797868 2-(2,5-dioxopyrrolidin-1-yl)-N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]acetamide CAS No. 476308-69-7

2-(2,5-dioxopyrrolidin-1-yl)-N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]acetamide

Cat. No. B2797868
CAS RN: 476308-69-7
M. Wt: 407.44
InChI Key: FACJIGMGANKJEW-UHFFFAOYSA-N
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Description

2-(2,5-dioxopyrrolidin-1-yl)-N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]acetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various research fields. This compound is commonly referred to as "Compound X" and is synthesized using a multistep process. In

Scientific Research Applications

Antioxidant and Anti-inflammatory Properties

Research has identified derivatives similar to the mentioned compound exhibiting significant anti-inflammatory and antioxidant activities. These compounds have been synthesized and evaluated for their efficacy in scavenging free radicals and suppressing inflammatory responses, demonstrating potential therapeutic applications in conditions characterized by oxidative stress and inflammation (Satish Koppireddi et al., 2013).

Antiproliferative Activity

Studies have synthesized pyridine linked thiazole hybrids that exhibited promising anticancer activity against various cancer cell lines. These compounds, through their structure-activity relationship, offer insights into the development of new cancer therapies targeting specific molecular pathways (Alaa M. Alqahtani & A. Bayazeed, 2020).

Src Kinase Inhibitory and Anticancer Activities

The modification of thiazole acetamide derivatives has led to compounds with Src kinase inhibitory and anticancer activities, suggesting their potential as targeted cancer therapeutics. Such derivatives have shown efficacy in inhibiting cell proliferation in various carcinoma models, highlighting the role of thiazole compounds in developing new cancer treatments (Asal Fallah-Tafti et al., 2011).

Hypoglycemic Activity

Novel thiazolidinedione derivatives have been synthesized and evaluated for their hypoglycemic activity, showing promising results in animal models. These findings support the exploration of thiazole acetamide derivatives in the treatment of diabetes and related metabolic disorders (A. P. Nikalje et al., 2012).

Antibacterial Activities

The synthesis of N-chloro aryl acetamide substituted thiazole and thiazolidinedione derivatives has led to compounds with potent in vitro antibacterial activity against various pathogenic bacterial strains. This research underscores the potential of thiazole acetamide compounds in developing new antibacterial agents (Krunal V. Juddhawala et al., 2011).

properties

IUPAC Name

2-(2,5-dioxopyrrolidin-1-yl)-N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17N3O4S/c25-18(12-24-19(26)10-11-20(24)27)23-21-22-17(13-29-21)14-6-8-16(9-7-14)28-15-4-2-1-3-5-15/h1-9,13H,10-12H2,(H,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FACJIGMGANKJEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)CC(=O)NC2=NC(=CS2)C3=CC=C(C=C3)OC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2,5-dioxopyrrolidin-1-yl)-N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]acetamide

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